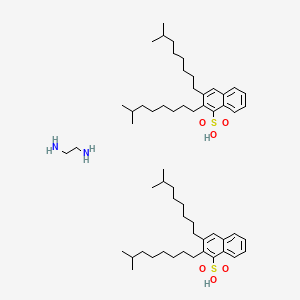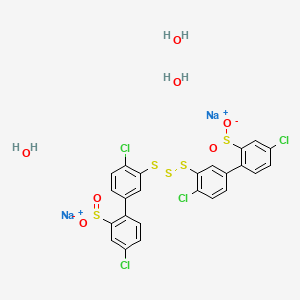
Benzenesulfinic acid, 2,2'-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate is a complex organosulfur compound. It is characterized by the presence of sulfinic acid groups and chlorine atoms attached to a phenylene backbone. This compound is typically found in its disodium salt form and is hydrated with three water molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate involves multiple steps. The initial step typically includes the sulfonation of benzene derivatives using concentrated sulfuric acid or oleum. This is followed by the introduction of chlorine atoms through chlorination reactions. The final step involves the formation of the disodium salt and hydration to achieve the trihydrate form.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and chlorination processes. These processes are carried out in reactors designed to handle highly corrosive chemicals. The final product is purified through crystallization and filtration techniques to obtain the desired trihydrate form.
化学反应分析
Types of Reactions
Benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid groups to thiols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate involves its interaction with molecular targets through its sulfinic acid and chlorine groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their function. The pathways involved include oxidative stress pathways and enzyme inhibition mechanisms.
相似化合物的比较
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the chlorine atoms and trithiobis groups.
Sulfanilic acid: Contains a sulfonic acid group but differs in the overall structure.
p-Toluenesulfonic acid: Similar sulfonic acid group but attached to a toluene ring instead of a phenylene backbone.
Uniqueness
Benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate is unique due to the presence of multiple chlorine atoms and trithiobis groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
64058-59-9 |
|---|---|
分子式 |
C24H18Cl4Na2O7S5 |
分子量 |
766.5 g/mol |
IUPAC 名称 |
disodium;5-chloro-2-[4-chloro-3-[[2-chloro-5-(4-chloro-2-sulfinatophenyl)phenyl]trisulfanyl]phenyl]benzenesulfinate;trihydrate |
InChI |
InChI=1S/C24H14Cl4O4S5.2Na.3H2O/c25-15-3-5-17(23(11-15)36(29)30)13-1-7-19(27)21(9-13)33-35-34-22-10-14(2-8-20(22)28)18-6-4-16(26)12-24(18)37(31)32;;;;;/h1-12H,(H,29,30)(H,31,32);;;3*1H2/q;2*+1;;;/p-2 |
InChI 键 |
KCKFGJBLLWMFIL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)S(=O)[O-])SSSC3=C(C=CC(=C3)C4=C(C=C(C=C4)Cl)S(=O)[O-])Cl)Cl.O.O.O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



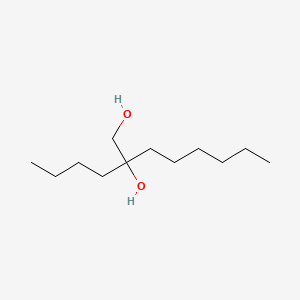


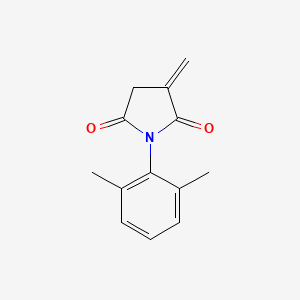
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
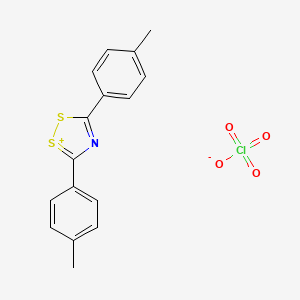
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)

